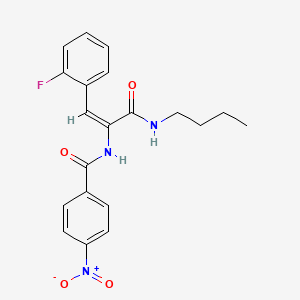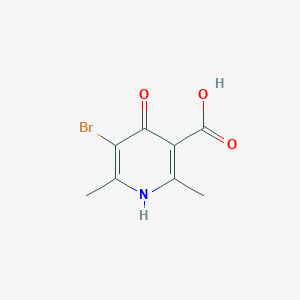![molecular formula C17H18Cl2N2O B11989245 Urea, N-(3,4-dichlorophenyl)-N'-[4-(1-methylpropyl)phenyl]- CAS No. 29973-18-0](/img/structure/B11989245.png)
Urea, N-(3,4-dichlorophenyl)-N'-[4-(1-methylpropyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(3,4-dichlorophenyl)-N’-[4-(1-methylpropyl)phenyl]- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structural features of this compound, such as the presence of dichlorophenyl and methylpropylphenyl groups, contribute to its distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For the preparation of Urea, N-(3,4-dichlorophenyl)-N’-[4-(1-methylpropyl)phenyl]-, the following general steps can be considered:
Starting Materials: 3,4-dichloroaniline and 4-(1-methylpropyl)phenyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate.
Procedure: The amine is added to the isocyanate solution dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems might be used to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of corresponding urea oxides.
Reduction: Reduction reactions can convert the urea group into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield urea oxides, while reduction could produce amines.
科学的研究の応用
Urea derivatives, including Urea, N-(3,4-dichlorophenyl)-N’-[4-(1-methylpropyl)phenyl]-, have a wide range of applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or modulators.
Medicine: Investigated for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
類似化合物との比較
Similar Compounds
- Urea, N-(3,4-dichlorophenyl)-N’-phenyl-
- Urea, N-(3,4-dichlorophenyl)-N’-[4-(1-methylpropyl)phenyl]-
- Urea, N-(3,4-dichlorophenyl)-N’-[4-(1-methylpropyl)phenyl]-
Uniqueness
The presence of the 3,4-dichlorophenyl and 4-(1-methylpropyl)phenyl groups makes this compound unique compared to other urea derivatives. These structural features can influence its reactivity, stability, and interactions with biological targets.
特性
CAS番号 |
29973-18-0 |
|---|---|
分子式 |
C17H18Cl2N2O |
分子量 |
337.2 g/mol |
IUPAC名 |
1-(4-butan-2-ylphenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C17H18Cl2N2O/c1-3-11(2)12-4-6-13(7-5-12)20-17(22)21-14-8-9-15(18)16(19)10-14/h4-11H,3H2,1-2H3,(H2,20,21,22) |
InChIキー |
UCXNRTLJUOKOCB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11989174.png)
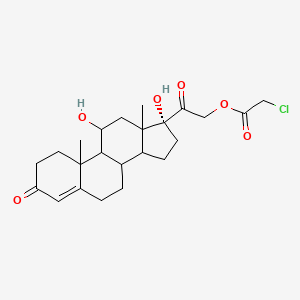
![2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide](/img/structure/B11989181.png)
![4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11989184.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989186.png)
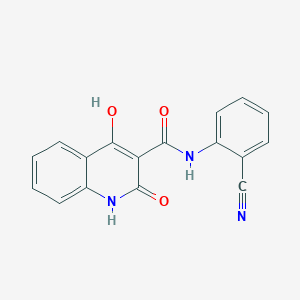
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B11989199.png)
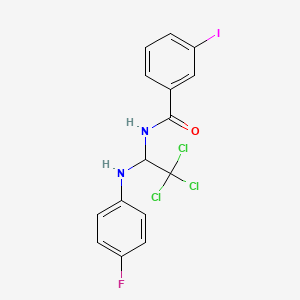
![N-{(2E)-3-allyl-4-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11989213.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11989227.png)

